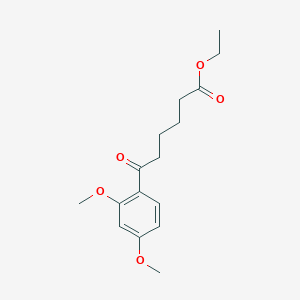

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate

CAS No.: 898758-17-3

Cat. No.: VC2292884

Molecular Formula: C16H22O5

Molecular Weight: 294.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898758-17-3 |

|---|---|

| Molecular Formula | C16H22O5 |

| Molecular Weight | 294.34 g/mol |

| IUPAC Name | ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate |

| Standard InChI | InChI=1S/C16H22O5/c1-4-21-16(18)8-6-5-7-14(17)13-10-9-12(19-2)11-15(13)20-3/h9-11H,4-8H2,1-3H3 |

| Standard InChI Key | HEHWNDWKBBGJOA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)OC)OC |

| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)OC)OC |

Introduction

Chemical Identity and Structural Properties

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate is characterized by a 2,4-dimethoxyphenyl group connected to a hexanoate chain with a ketone (oxo) group at the sixth position and an ethyl ester terminus. This specific arrangement of functional groups contributes to its chemical behavior and reactivity patterns.

Basic Chemical Properties

The compound possesses several key identifiers and properties that distinguish it from related molecules:

| Property | Value |

|---|---|

| CAS Registry Number | 898758-17-3 |

| Molecular Formula | C16H22O5 |

| Molecular Weight | 294.34 g/mol |

| MDL Number | MFCD02261467 |

These characteristics are essential for proper identification and categorization of the compound in chemical databases and research literature . The molecular structure contains two methoxy groups at positions 2 and 4 of the phenyl ring, which significantly influence its reactivity and physical properties. The presence of both ketone and ester functionalities provides multiple sites for potential chemical transformations.

Structural Features and Bonding

The molecular architecture of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate includes several key structural elements that contribute to its chemical behavior. The 2,4-dimethoxyphenyl group contains two electron-donating methoxy substituents that increase electron density in the aromatic ring, particularly at specific positions following ortho-para directing patterns. This electronic distribution affects the reactivity of the aromatic system toward electrophilic substitution reactions.

The carbonyl group connecting the aromatic ring to the aliphatic chain creates a rigid junction point in the molecule, while the flexible hexanoate chain provides conformational mobility. The terminal ethyl ester group serves as a protected carboxylic acid functionality that can be readily modified through various chemical transformations.

Synthesis Methodologies

Standard Synthetic Routes

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate typically follows established organic chemistry procedures. The primary synthetic pathway involves the esterification of 6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid with ethanol in the presence of an acid catalyst. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the acid catalyst protonates the carboxylic acid carbonyl, facilitating nucleophilic attack by the ethanol hydroxyl group .

Alternative synthetic routes may involve:

-

Friedel-Crafts acylation of 1,3-dimethoxybenzene with ethyl 6-chloro-6-oxohexanoate

-

Oxidation of the corresponding alcohol derivative

-

Cross-coupling reactions utilizing appropriate organometallic reagents

Reaction Conditions and Optimization

The esterification process typically requires specific conditions to ensure optimal yield and purity:

| Parameter | Typical Conditions |

|---|---|

| Temperature | Reflux (78-80°C) |

| Catalyst | Sulfuric acid or hydrochloric acid (catalytic amounts) |

| Solvent | Anhydrous ethanol or toluene (for azeotropic removal of water) |

| Reaction Time | 4-8 hours |

| Water Removal | Dean-Stark apparatus or molecular sieves |

These conditions promote complete conversion while minimizing side reactions such as transesterification or hydrolysis. The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) techniques .

Industrial Production Considerations

For larger-scale production, continuous flow reactors offer advantages in terms of heat transfer, mixing efficiency, and reaction control. This approach allows for better management of reaction parameters such as temperature, pressure, and reagent concentrations, leading to more consistent product quality and higher yields. Additionally, solid acid catalysts in packed bed reactors can enhance the esterification process efficiency while facilitating catalyst recovery and reuse.

Chemical Reactivity Profile

Functional Group Reactivity

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate contains multiple reactive functional groups that can participate in various chemical transformations:

Ketone Functionality

The ketone group can undergo numerous reactions typical of carbonyl compounds:

-

Reduction to secondary alcohols using reducing agents such as NaBH4 or LiAlH4

-

Nucleophilic addition reactions with organometallic reagents (Grignard, organolithium)

-

Carbonyl condensation reactions (aldol, Claisen)

-

Formation of derivatives such as oximes, hydrazones, or semicarbazones

-

Wittig and related olefination reactions

Ester Group Reactions

The ethyl ester terminus is susceptible to:

-

Hydrolysis under acidic or basic conditions to regenerate the carboxylic acid

-

Transesterification with other alcohols

-

Reduction to primary alcohols (requires stronger reducing agents)

-

Amidation reactions with amines to form corresponding amides

Aromatic Ring Modifications

The 2,4-dimethoxyphenyl group can participate in:

-

Electrophilic aromatic substitution reactions (halogenation, nitration, sulfonation)

-

Demethylation reactions to generate hydroxyl groups

-

Metal-catalyzed cross-coupling reactions at suitable positions

Stability and Degradation Pathways

Under standard laboratory conditions, Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate exhibits moderate stability but may undergo degradation through several mechanisms:

| Degradation Route | Conditions | Products |

|---|---|---|

| Hydrolysis | Moisture, acids, bases | 6-(2,4-dimethoxyphenyl)-6-oxohexanoic acid |

| Oxidation | Air exposure, oxidizing agents | Various oxidized derivatives |

| Photodegradation | UV light exposure | Aromatic ring modifications |

These degradation processes necessitate appropriate storage and handling procedures to maintain compound integrity during research applications.

Analytical Characterization

Spectroscopic Properties

The structural characterization of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate typically employs multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR spectroscopy reveals several characteristic signals:

-

Aromatic protons (δ 6.4-7.8 ppm)

-

Methoxy protons (δ 3.8-4.0 ppm)

-

Ethyl ester CH2 quartet (δ 4.1-4.2 ppm)

-

Ethyl ester CH3 triplet (δ 1.2-1.3 ppm)

-

Methylene protons of the hexanoate chain (δ 1.3-3.1 ppm)

Carbon (13C) NMR spectroscopy would display signals for:

-

Ketone carbonyl carbon (δ ~195-200 ppm)

-

Ester carbonyl carbon (δ ~170-175 ppm)

-

Aromatic carbons (δ 110-160 ppm)

-

Methoxy carbons (δ ~55-56 ppm)

-

Aliphatic carbons (δ 14-45 ppm)

Infrared (IR) Spectroscopy

IR analysis would reveal characteristic absorption bands:

-

Ester C=O stretching (~1735-1750 cm-1)

-

Ketone C=O stretching (~1680-1700 cm-1)

-

Aromatic C=C stretching (~1600, 1580, 1500 cm-1)

-

C-O stretching for methoxy and ester groups (~1250-1270 cm-1 and ~1020-1075 cm-1)

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak at m/z 294 (corresponding to the molecular weight)

-

Fragment ions representing the loss of ethoxy group (m/z 249)

-

Fragment ions from cleavage adjacent to the ketone group

-

Dimethoxyphenyl-containing fragments

Chromatographic Analysis

High-performance liquid chromatography (HPLC) provides an effective method for analyzing the purity of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate. Typical HPLC conditions might include:

-

Reverse-phase C18 column

-

Mobile phase consisting of acetonitrile/water or methanol/water gradients

-

UV detection at 254 nm or 280 nm (due to the aromatic system)

Applications in Research and Development

Synthetic Chemistry Applications

Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate serves as a versatile intermediate in organic synthesis due to its multiple functional groups. The compound provides a scaffold for further modifications through selective reactions at the ester, ketone, or aromatic ring positions. This versatility makes it valuable in the synthesis of more complex molecules with potential biological activity.

Material Science Applications

The structural features of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate suggest potential applications in material science:

-

Precursor for polymeric materials

-

Component in specialty coatings

-

Building block for liquid crystals or similar ordered materials

| Safety Aspect | Recommendation |

|---|---|

| Personal Protection | Chemical-resistant gloves, safety goggles, lab coat |

| Ventilation | Use in well-ventilated areas or fume hoods |

| Fire Hazard | Keep away from ignition sources |

| Spillage | Absorb with inert material, dispose according to regulations |

Future Research Directions

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate and related compounds could provide valuable insights into the influence of specific structural features on biological activity. Systematic modification of the dimethoxy substitution pattern, carbonyl position, or ester group could generate a library of compounds for comprehensive evaluation.

Synthetic Methodology Development

The development of more efficient and environmentally friendly synthetic routes for producing Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate presents an opportunity for green chemistry advancements. Catalytic methods, solvent-free approaches, or enzymatic processes could potentially improve the synthesis while reducing environmental impact.

Expanded Application Exploration

Investigation into novel applications of Ethyl 6-(2,4-dimethoxyphenyl)-6-oxohexanoate in fields such as:

-

Photochemistry (utilizing the aromatic system)

-

Coordination chemistry (through the carbonyl and methoxy functionalities)

-

Surface modification and coating technologies

-

Advanced materials development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume